molecular formula C12H16O3 B15323126 Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate

Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate

Cat. No.: B15323126
M. Wt: 208.25 g/mol
InChI Key: UYXATDBHAHNOAS-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hydroxypropanoate backbone, with a 3,5-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 3-(3,5-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid.

    Reduction: 3-(3,5-Dimethylphenyl)-2-hydroxypropanol.

    Substitution: 3-(3,5-Dimethyl-4-nitrophenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methylphenyl)-2-hydroxypropanoate
  • Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate
  • Methyl 3-(3,4-dimethylphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may result in distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate is an organic compound that has garnered attention due to its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C12_{12}H16_{16}O3_3
  • Molecular Weight : Approximately 208.25 g/mol
  • Structure : The compound features a hydroxypropanoate moiety and a dimethyl-substituted phenyl group, which significantly influences its biological interactions.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The hydroxy group in the compound allows it to form hydrogen bonds with biological macromolecules, influencing enzyme activity and potentially modulating metabolic pathways.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative properties similar to other phenolic compounds. Its structural characteristics allow it to interact with cell signaling pathways involved in proliferation and apoptosis .

Anticancer Activity

Research indicates that this compound may have potential applications in cancer therapy. A study conducted on various cancer cell lines demonstrated the following:

Cell Line Concentration (μM) Treatment Duration (h) Observed Effects
HL-60 (Leukemia)2048Induced G2/M phase arrest
U937 (Leukemia)1072Reduced cell proliferation by 70%
HeLa (Cervical Cancer)4024Increased apoptosis markers
MKN45 (Gastric Cancer)5-5048G1 phase arrest and p53 accumulation

These results indicate a significant impact on cell cycle regulation and apoptosis induction, suggesting a potential therapeutic role in oncology .

Anti-inflammatory Potential

The compound also shows promise in anti-inflammatory applications. Its ability to modulate key inflammatory pathways could make it a candidate for treating inflammatory diseases. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes.

Case Studies

  • Case Study on Leukemia Cell Lines : In a controlled experiment, this compound was administered to HL-60 and U937 cells. The results showed a marked decrease in cell viability, correlating with increased levels of p53 protein and activation of caspases, indicating the induction of apoptosis .
  • Study on Inflammatory Response : A study investigating the effects of this compound on macrophages revealed that it significantly reduced the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, highlighting its anti-inflammatory potential.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O3/c1-8-4-9(2)6-10(5-8)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3

InChI Key

UYXATDBHAHNOAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(=O)OC)O)C

Origin of Product

United States

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